molecular formula C11H9BrClNO2 B2610533 8-Bromo-2-chloro-5,6-dimethoxyquinoline CAS No. 2408972-10-9

8-Bromo-2-chloro-5,6-dimethoxyquinoline

Cat. No. B2610533
CAS RN: 2408972-10-9
M. Wt: 302.55
InChI Key: QWXGZGVRZAYTMQ-UHFFFAOYSA-N
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Description

“8-Bromo-2-chloro-5,6-dimethoxyquinoline” is a chemical compound with the CAS Number: 2408972-10-9 . It has a molecular weight of 302.55 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “8-bromo-2-chloro-5,6-dimethoxyquinoline” and its InChI Code is "1S/C11H9BrClNO2/c1-15-8-5-7 (12)10-6 (11 (8)16-2)3-4-9 (13)14-10/h3-5H,1-2H3" . This indicates the presence of bromine, chlorine, and methoxy groups in the quinoline ring.


Physical And Chemical Properties Analysis

“8-Bromo-2-chloro-5,6-dimethoxyquinoline” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 302.55 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Photolabile Protecting Group

One notable application of brominated hydroxyquinoline derivatives, akin to 8-Bromo-2-chloro-5,6-dimethoxyquinoline, is their use as photolabile protecting groups. Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ), demonstrating its greater single-photon quantum efficiency compared to other caging groups. BHQ's sensitivity to multiphoton-induced photolysis makes it a viable candidate for in vivo applications, particularly as a caging group for biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).

Corrosion Inhibition

Another research avenue is the exploration of hydroxyquinoline derivatives as corrosion inhibitors. Rbaa et al. (2018) synthesized novel 8-Hydroxyquinoline derivatives and evaluated their effectiveness in inhibiting the acidic corrosion of mild steel. Their study demonstrated that these compounds, including those structurally related to 8-Bromo-2-chloro-5,6-dimethoxyquinoline, exhibit significant corrosion inhibition efficiency, which slightly decreases with temperature. These inhibitors' adsorption onto the steel surface follows the Langmuir model, suggesting a strong interaction between the inhibitor and the metal surface (Rbaa et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

8-bromo-2-chloro-5,6-dimethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO2/c1-15-8-5-7(12)10-6(11(8)16-2)3-4-9(13)14-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXGZGVRZAYTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1OC)C=CC(=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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